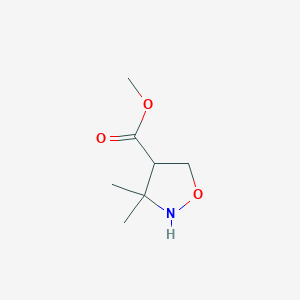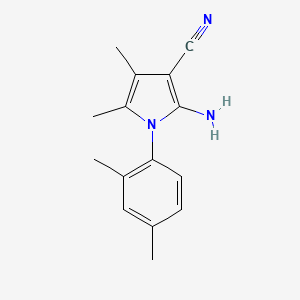![molecular formula C12H19N3O3 B12873305 N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide CAS No. 55808-69-0](/img/structure/B12873305.png)
N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide typically involves the reaction of an appropriate isoxazole derivative with morpholine-4-carboxamide. One common method involves the use of araldoxime and iodosobenzene in the presence of CTAB in a water medium at ambient temperature . This reaction furnishes the desired isoxazole derivative, which can then be further reacted with morpholine-4-carboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may result in the formation of a reduced isoxazole derivative.
Scientific Research Applications
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220): A potent and selective FLT3 inhibitor with good pharmaceutical properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Tested for in vitro antifungal activities.
Uniqueness
N-(5-Isobutylisoxazol-3-yl)morpholine-4-carboxamide is unique due to its specific isoxazole and morpholine-4-carboxamide structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of medicinal chemistry.
Properties
CAS No. |
55808-69-0 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-9(2)7-10-8-11(14-18-10)13-12(16)15-3-5-17-6-4-15/h8-9H,3-7H2,1-2H3,(H,13,14,16) |
InChI Key |
WZVATVPBGQLSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)


